C-1 Substituent Differentiation: 1-Ethyl vs. 1-Methyl TQX Derivatives in PDE2/PDE10 Enzyme Inhibition
The SAR investigation by Andrés-Gil et al. (2013) on the 1-aryl-4-methyl TQX series established that the C-1 substituent on the triazole ring is a critical determinant of PDE2 vs. PDE10 inhibitory potency and selectivity. Within the 1-aryl-4-methyl series, compound 31 achieved combined PDE2/PDE10 potency with selectivity over other PDE isoforms [1]. In the structurally related 4-amino series reported by Buijnsters et al. (2014), the 1-ethyl-4-amino TQX compound 12 exhibited PDE2 IC₅₀ = 2.8 nM and PDE10 IC₅₀ = 35 nM, with >210-fold selectivity versus PDE10 and PDE11, and inactivity against all other PDE family members at 10 µM [2]. The target compound replaces the 4-amino group with 4-oxo and the C-1 aryl with ethyl, combined with the N-mesitylacetamide side chain—a substitution pattern for which no direct PDE inhibition data have been published to date.
| Evidence Dimension | PDE2 and PDE10 enzyme inhibition potency (class-level benchmark from closest structurally characterized analog) |
|---|---|
| Target Compound Data | No direct PDE inhibition data available for CAS 1358415-25-4 (1-ethyl-4-oxo-N-mesityl TQX) |
| Comparator Or Baseline | Compound 12 (1-ethyl-4-amino TQX derivative): PDE2 IC₅₀ = 2.8 nM, PDE10 IC₅₀ = 35 nM, >210-fold selectivity vs. PDE10 and PDE11 (Buijnsters et al., 2014); Compound 31 (1-aryl-4-methyl TQX): dual PDE2/PDE10 potency with brain uptake (Andrés-Gil et al., 2013) |
| Quantified Difference | Not directly quantifiable due to absence of target compound-specific data; the 4-oxo vs. 4-amino substitution represents a distinct pharmacological vector |
| Conditions | Recombinant human PDE enzyme inhibition assays; rat brain microdosing study (Andrés-Gil et al., 2013) |
Why This Matters
The 1-ethyl substituent combined with the 4-oxo functional group places this compound at an underexplored intersection of the TQX SAR landscape, making it a valuable probe for investigating the contribution of C-4 oxidation state to PDE isoform selectivity.
- [1] Andrés JI, et al. Discovery of a new series of [1,2,4]triazolo[4,3-a]quinoxalines as dual PDE2/PDE10 inhibitors. Bioorg Med Chem Lett. 2013;23(3):785-790. PMID: 23260348. View Source
- [2] Buijnsters P, et al. Structure-Based Design of a Potent, Selective, and Brain Penetrating PDE2 Inhibitor with Demonstrated Target Engagement. ACS Med Chem Lett. 2014;5(9):1049-1053. PMC4160764. Compound 12: PDE2 IC50 = 2.8 nM, PDE10 IC50 = 35 nM. View Source
